2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one is the E3 ubiquitin ligase TRIM25 expressed in tumor cells . TRIM25 plays a crucial role in the ubiquitination and degradation of GPX4, a key enzyme in the prevention of ferroptosis, a form of regulated cell death .
Mode of Action
2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one acts as a ferroptosis inducer . It selectively interacts with a specific structural domain of TRIM25, leading to the ubiquitination and degradation of GPX4 . This process results in the induction of ferroptosis in cancer cells .
Biochemical Pathways
The compound’s action affects the ferroptosis pathway. Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides . The degradation of GPX4, an enzyme that reduces lipid peroxides, leads to the accumulation of these harmful compounds, triggering ferroptosis .
Result of Action
The result of the compound’s action is the induction of ferroptosis in cancer cells . By degrading GPX4, the compound allows for the accumulation of lipid peroxides, leading to cell death . This makes 2-Chloromethyl-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one a potential antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate, followed by chloromethylation. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization and chloromethylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The thienopyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thienopyrimidine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds have a pyrrole ring fused to the pyrimidine core instead of a thiophene ring.
Uniqueness
2-(chloromethyl)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of the chloromethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(chloromethyl)-6-ethyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2OS/c1-2-5-3-6-8(13)11-7(4-10)12-9(6)14-5/h3H,2,4H2,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBIRTSAZOYXAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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